molecular formula C18H34O2 B3059038 Isopentadecyl acrylate CAS No. 93804-12-7

Isopentadecyl acrylate

Cat. No.: B3059038
CAS No.: 93804-12-7
M. Wt: 282.5 g/mol
InChI Key: YACHPXQPMALXFH-UHFFFAOYSA-N
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Description

Isopentadecyl acrylate is an ester of acrylic acid and isopentadecyl alcohol. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. Acrylates are characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group, making them highly reactive and versatile in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentadecyl acrylate can be synthesized through the esterification of acrylic acid with isopentadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:

Acrylic Acid+Isopentadecyl AlcoholIsopentadecyl Acrylate+Water\text{Acrylic Acid} + \text{Isopentadecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Acrylic Acid+Isopentadecyl Alcohol→Isopentadecyl Acrylate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve high conversion rates and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: Isopentadecyl acrylate undergoes various chemical reactions, including:

    Polymerization: The vinyl group in this compound makes it highly susceptible to polymerization reactions, forming poly(this compound) with desirable properties for coatings and adhesives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and isopentadecyl alcohol.

    Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents, such as halogens and hydrogen halides.

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Acrylic acid and isopentadecyl alcohol

    Addition Reactions: Halogenated or hydrogenated derivatives of this compound

Scientific Research Applications

Isopentadecyl acrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of isopentadecyl acrylate involves its polymerization to form long-chain polymers. The vinyl group in the compound undergoes free radical polymerization, initiated by free radicals generated from initiators like benzoyl peroxide. The resulting polymer chains exhibit unique properties such as flexibility, toughness, and resistance to environmental factors .

Comparison with Similar Compounds

Isopentadecyl acrylate can be compared with other acrylate esters such as:

  • Methyl Acrylate
  • Ethyl Acrylate
  • Butyl Acrylate
  • 2-Ethylhexyl Acrylate

Uniqueness:

Properties

IUPAC Name

13-methyltetradecyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-4-18(19)20-16-14-12-10-8-6-5-7-9-11-13-15-17(2)3/h4,17H,1,5-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHPXQPMALXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917857
Record name 13-Methyltetradecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93804-12-7
Record name Isopentadecyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methyltetradecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentadecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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